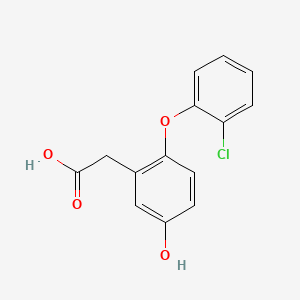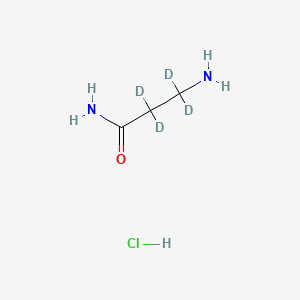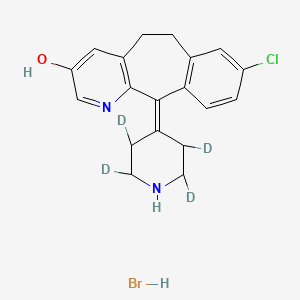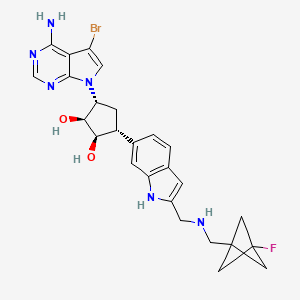
Confidential
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Confidential” is a unique chemical entity with significant importance in various scientific fields Its structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Confidential” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [catalysts or solvents].
Step 3: Final product formation via [reaction type] with [purification methods].
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Key aspects of industrial production include:
Large-scale reactors: Utilized to handle significant volumes of reactants.
Continuous flow processes: Employed to maintain a steady production rate.
Quality control measures: Ensured through rigorous testing and monitoring.
化学反应分析
Types of Reactions
“Confidential” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific atoms or groups within the molecule with [substituents].
Common Reagents and Conditions
The reactions of “this compound” typically involve:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: Used to facilitate reactions, such as [examples].
Solvents: Employed to dissolve reactants and control reaction conditions, like [examples].
Major Products Formed
The major products formed from the reactions of “this compound” include:
Oxidized derivatives: Resulting from oxidation reactions.
Reduced derivatives: Formed through reduction processes.
Substituted compounds: Produced via substitution reactions.
科学研究应用
“Confidential” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or diagnostic tool.
Industry: Applied in the production of [specific products] and as a component in [industrial processes].
作用机制
The mechanism of action of “Confidential” involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular targets: Such as [specific proteins or enzymes].
Pathways involved: Including [signaling pathways or metabolic processes].
Effects exerted: Resulting in [biological or chemical outcomes].
属性
分子式 |
C32H49N5O13 |
|---|---|
分子量 |
711.8 g/mol |
IUPAC 名称 |
2-[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-5-[(Z)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C32H49N5O13/c1-28(2,3)46-23(41)34-21(37(26(44)49-31(10,11)12)27(45)50-32(13,14)15)18-16-35(17-19(38)39)22(40)33-20(18)36(24(42)47-29(4,5)6)25(43)48-30(7,8)9/h16H,17H2,1-15H3,(H,38,39)/b34-21- |
InChI 键 |
HJQHDGKKRVXYMH-ZXSNDDASSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N=C(C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)






![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)



![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

